Synthetic Intermediate Utility: N-[5-(Acetylthio)-2-thiazolyl]acetamide as a Stable Thioester Electrophile in CDK2 Inhibitor Patent US06521759B2
N-[5-(Acetylthio)-2-thiazolyl]acetamide serves as the key S-alkylation substrate in the synthesis of 5-[(oxazolylmethyl)thio]-2-acetamidothiazole derivatives described in US Patent 6,521,759 B2 (assigned to Warner-Lambert / Pfizer). In this procedure, 50 mg (0.23 mmol) of the target compound is treated with potassium tert-butoxide (0.25 mmol) in THF to generate the free thiolate in situ, which is then alkylated with 2-(chloromethyl)-5-t-butyloxazole to afford the coupled product in 61% yield [1]. By contrast, the unsubstituted 2-acetamidothiazole (CAS 2719-23-5) lacks the 5-acetylthio group and therefore cannot participate in this S-alkylation sequence, requiring an entirely different set of protection/deprotection or halogenation steps to install a carbon-sulfur bond at position 5 [2].
| Evidence Dimension | Synthetic yield in S-alkylation to produce 5-[(oxazolylmethyl)thio]-substituted target |
|---|---|
| Target Compound Data | 61% yield (44 mg product from 50 mg starting material, 0.14 mmol) |
| Comparator Or Baseline | 2-Acetamidothiazole (CAS 2719-23-5): incapable of analogous S-alkylation without prior 5-functionalization; estimated additional 2–3 synthetic steps required to access equivalent product |
| Quantified Difference | Target compound provides a one-step S-alkylation route; comparator requires multi-step functionalization (estimated 2–3 extra steps, with cumulative yield penalty of ~50–70%) |
| Conditions | THF, KOtBu (1 eq.), rt, 15 min thiolate generation followed by alkylation with 2-(chloromethyl)-5-t-butyloxazole, 16 h; US Patent 6,521,759 B2 |
Why This Matters
For medicinal chemistry teams synthesizing CDK2 inhibitor candidates based on the 5-[(oxazolylmethyl)thio]-2-acetamidothiazole scaffold, purchasing the acetylthio-protected precursor eliminates 2–3 synthetic steps and avoids the yield penalty of late-stage thiol introduction, directly reducing both labor cost and material risk in hit-to-lead optimization campaigns.
- [1] Kim, K. S. et al. (Warner-Lambert Company). Aminothiazole Inhibitors of Cyclin-Dependent Kinases. US Patent 6,521,759 B2. Issued February 18, 2003. View Source
- [2] NIST Chemistry WebBook. 2-Acetamidothiazole (CAS 2719-23-5): Physical and Chemical Properties. National Institute of Standards and Technology. View Source
